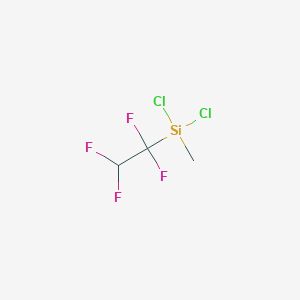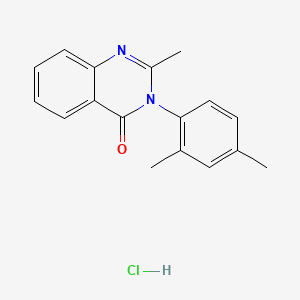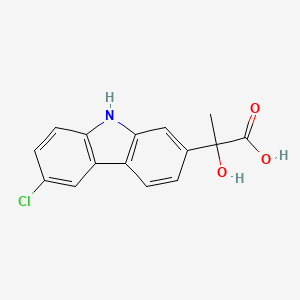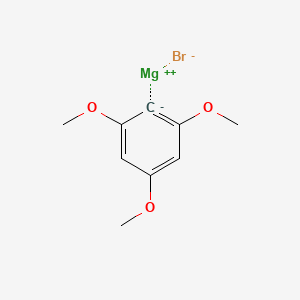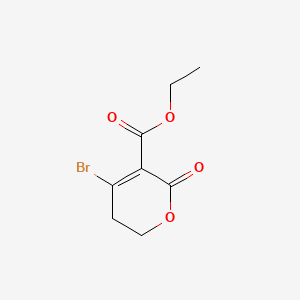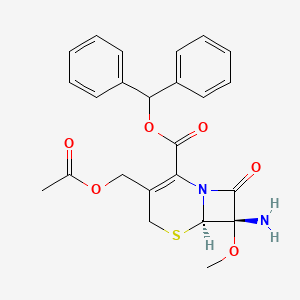
Benzhydryl 7-Amino-7-methoxycephalosporanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydryl 7-Amino-7-methoxycephalosporanate is a synthetic compound belonging to the cephalosporin class of antibiotics. Cephalosporins are β-lactam antibiotics similar to penicillins but with a broader spectrum of activity against Gram-positive and Gram-negative bacteria . This compound is particularly noted for its structural modifications, which enhance its antibacterial properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzhydryl 7-Amino-7-methoxycephalosporanate involves a multi-step process starting from 7-aminocephalosporanic acid (7-ACA)One efficient method involves the use of MeOLi/t-BuOCl in THF for the selective introduction of the 7-methoxy group . The overall yield of this synthesis is approximately 49% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of safer and more readily available reagents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 7-Amino-7-methoxycephalosporanate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the cephalosporin nucleus.
Reduction: Typically used to reduce any oxidized intermediates back to their original state.
Substitution: Commonly involves the replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Benzhydryl 7-Amino-7-methoxycephalosporanate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex cephalosporin derivatives.
Biology: Studied for its antibacterial activity against resistant strains of bacteria.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Mechanism of Action
The mechanism of action of Benzhydryl 7-Amino-7-methoxycephalosporanate involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
- Cefbuperazone
- Cefmetazole
- Cefdinir
Uniqueness
Benzhydryl 7-Amino-7-methoxycephalosporanate is unique due to its benzhydryl and 7-methoxy modifications, which enhance its stability and antibacterial activity compared to other cephalosporins. These structural features make it particularly effective against resistant Gram-negative bacteria .
Properties
Molecular Formula |
C24H24N2O6S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
benzhydryl (6R,7S)-3-(acetyloxymethyl)-7-amino-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C24H24N2O6S/c1-15(27)31-13-18-14-33-23-24(25,30-2)22(29)26(23)19(18)21(28)32-20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,20,23H,13-14,25H2,1-2H3/t23-,24+/m1/s1 |
InChI Key |
OSUKJTKNGIXQLU-RPWUZVMVSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(N)OC)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)(N)OC)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
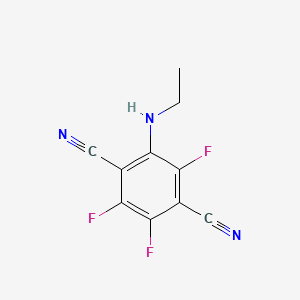
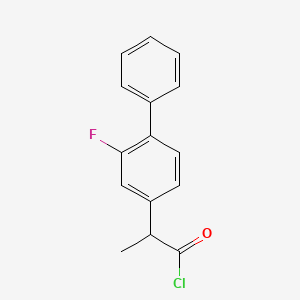
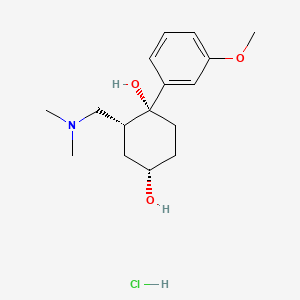
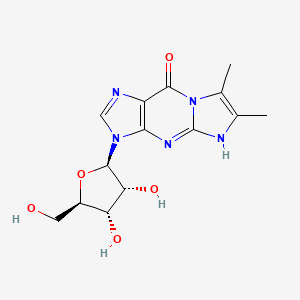
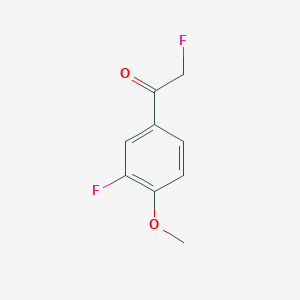
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
